molecular formula C11H10N2O2S B1528779 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1225967-38-3

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1528779
CAS No.: 1225967-38-3
M. Wt: 234.28 g/mol
InChI Key: OZGPRUUPFHMFOS-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, and an amino group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

  • Introduction of the Aminophenyl Group: : The aminophenyl group can be introduced through a nucleophilic substitution reaction, where the halogen on the thiazole ring is replaced by the aminophenyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The thiazole ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of 2-[(4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid.

  • Reduction: : Formation of 2-[(4-aminophenyl)methyl]-1,3-thiazole-4-hydroxymethyl.

  • Substitution: : Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:

  • 2-(4-Aminophenyl)acetic acid: : This compound lacks the thiazole ring and has different chemical properties.

  • 4-Aminophenylacetic acid: : Similar to the above, but with a different functional group.

  • 2-(4-Aminophenyl)ethanol: : This compound has an alcohol group instead of a carboxylic acid group.

These compounds differ in their chemical structure and properties, which can lead to different applications and effects.

Properties

IUPAC Name

2-[(4-aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGPRUUPFHMFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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